molecular formula C20H17NO3 B12620729 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one CAS No. 914383-86-1

1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one

Cat. No.: B12620729
CAS No.: 914383-86-1
M. Wt: 319.4 g/mol
InChI Key: CTRMPTDLHDNYPK-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline ring and a dimethoxyphenyl group connected through a propenone linkage. Its distinct structure makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 4-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline and phenyl derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone linkage to a saturated propyl chain.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)propane.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one has been explored for various scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding in biological systems.

    Material Science:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is primarily based on its ability to interact with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication process, while the dimethoxyphenyl group can enhance binding affinity to various proteins. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one
  • 1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one
  • 1-(3,4-Dimethoxyphenyl)-3-(quinolin-5-yl)prop-2-en-1-one

Comparison: Compared to its analogs, 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one exhibits unique properties due to the position of the quinoline ring. This positional difference can significantly influence the compound’s biological activity, binding affinity, and overall stability. The 4-quinolinyl derivative is often preferred for its enhanced interaction with biological targets and improved pharmacokinetic properties.

Properties

CAS No.

914383-86-1

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-quinolin-4-ylprop-2-en-1-one

InChI

InChI=1S/C20H17NO3/c1-23-19-10-8-15(13-20(19)24-2)18(22)9-7-14-11-12-21-17-6-4-3-5-16(14)17/h3-13H,1-2H3

InChI Key

CTRMPTDLHDNYPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=NC3=CC=CC=C23)OC

Origin of Product

United States

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